molecular formula C18H23N3O2 B12266345 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile

4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile

Cat. No.: B12266345
M. Wt: 313.4 g/mol
InChI Key: JKWLPENBAMCACI-UHFFFAOYSA-N
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Description

4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound that features a piperidine ring, a morpholine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-{[3-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

4-[[3-(morpholine-4-carbonyl)piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H23N3O2/c19-12-15-3-5-16(6-4-15)13-20-7-1-2-17(14-20)18(22)21-8-10-23-11-9-21/h3-6,17H,1-2,7-11,13-14H2

InChI Key

JKWLPENBAMCACI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)C(=O)N3CCOCC3

Origin of Product

United States

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